

# [Compound Name] historical research and publications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | Adomac  |           |  |  |
| Cat. No.:            | B120944 | Get Quote |  |  |

## **An In-depth Technical Guide on AZD4547**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AZD4547, also known as fexagratinib, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family.[1] Specifically, it targets FGFR1, 2, and 3, which are key regulators of cell proliferation, differentiation, and migration.[2] Dysregulation of the FGF/FGFR signaling axis has been implicated in the development and progression of various cancers, making it a promising target for therapeutic intervention.[2][3] This document provides a comprehensive overview of the historical research, preclinical and clinical findings, and the mechanism of action of AZD4547.

## **History and Development**

The development of AZD4547 stemmed from the growing understanding of the role of the FGF/FGFR signaling pathway in oncology.[2] Researchers sought to develop a selective inhibitor that could target tumors with deregulated FGFR expression while minimizing off-target effects.[1] Preclinical studies demonstrated the potent and selective in vitro and in vivo activity of AZD4547 against tumor models with FGFR alterations.[1][2] These promising results led to the initiation of clinical trials to evaluate its safety and efficacy in cancer patients.[1][4] AZD4547 has progressed to Phase II and III clinical trials for various solid tumors, including breast, gastric, and lung cancers.[5][6]



### **Mechanism of Action**

AZD4547 functions as an ATP-competitive inhibitor of the FGFR1, 2, and 3 kinase domains.[2] By binding to the ATP-binding pocket, it prevents the autophosphorylation and subsequent activation of the receptors, thereby blocking downstream signaling cascades.[2] Key downstream pathways inhibited by AZD4547 include the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.[7][8] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells with aberrant FGFR signaling. [2][5]

## **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Mechanism of action of AZD4547 in inhibiting the FGFR signaling pathway.

## **Quantitative Data Summary**





**Table 1: In Vitro Kinase and Antiproliferative Activity of AZD4547** 

| Target/Cell Line              | IC50/GI50 (nM) | Assay Type           | Reference |
|-------------------------------|----------------|----------------------|-----------|
| Kinase Activity               |                |                      |           |
| FGFR1                         | 0.2            | Cell-free            | [5]       |
| FGFR2                         | 2.5            | Cell-free            | [5]       |
| FGFR3                         | 1.8            | Cell-free            | [5]       |
| FGFR4                         | 165            | Cell-free            | [5]       |
| KDR (VEGFR2)                  | 24             | Cell-free            | [5]       |
| TRKA                          | 18.7           | In vitro biochemical | [9]       |
| TRKB                          | 22.6           | In vitro biochemical | [9]       |
| TRKC                          | 2.9            | In vitro biochemical | [9]       |
| Antiproliferative<br>Activity |                |                      |           |
| KG1a (FGFR1 fusion)           | 18-281         | MTS proliferation    | [5]       |
| Sum52-PE (FGFR deregulated)   | 18-281         | MTS proliferation    | [5]       |
| KMS11 (FGFR3 translocated)    | 18-281         | MTS proliferation    | [5]       |
| KM12(Luc) (TPM3-<br>TRKA)     | 100            | Cell proliferation   | [9]       |

**Table 2: In Vivo Antitumor Activity of AZD4547** 



| Xenograft Model             | Dosing Regimen                   | Tumor Growth Inhibition (%) | Reference |
|-----------------------------|----------------------------------|-----------------------------|-----------|
| KMS11 (Multiple<br>Myeloma) | 3 mg/kg, twice daily<br>(oral)   | 53                          | [5]       |
| KMS11 (Multiple<br>Myeloma) | 12.5 mg/kg, once daily (oral)    | Complete tumor stasis       | [5]       |
| KG1a (AML)                  | 12.5 mg/kg, once daily<br>(oral) | 65                          | [5]       |
| NCI-H716 (Colorectal)       | Effective doses (oral)           | Significant                 | [10]      |

# Key Experimental Protocols In Vitro Kinase Assay

The ability of AZD4547 to inhibit the kinase activity of recombinant human FGFR1, 2, and 3 was assessed using cell-free assays. The experiments were conducted with ATP concentrations at or near the Km for each respective kinase.[5]

## **Cell Proliferation Assay**

The antiproliferative effects of AZD4547 were determined using the MTS proliferation assay.[5] Tumor cell lines were exposed to varying concentrations of AZD4547 for 72 hours, and cell viability was measured to calculate the IC50 values.[5]

## **Western Blot Analysis**

To assess the impact of AZD4547 on downstream signaling, cells were treated with the compound, and cell lysates were analyzed by Western blotting.[7] Antibodies specific for total and phosphorylated forms of proteins such as FGFR, FRS2, PLCy, ERK1/2, AKT, S6, and STAT3 were used.[5][7]

## **Apoptosis and Cell Cycle Analysis**

Apoptosis was evaluated using Annexin V-FITC staining and propidium iodide uptake, followed by analysis with a FACSCalibur instrument.[5] For cell cycle analysis, cells were fixed, stained



with propidium iodide/RNase A, and analyzed by flow cytometry.[5]

## In Vivo Xenograft Studies

Human tumor cell lines were implanted into immunocompromised mice. Once tumors were established, mice were treated orally with AZD4547 or a vehicle control.[5][10] Tumor growth was monitored, and at the end of the study, tumors were excised for pharmacodynamic analysis of target inhibition.[5][10]

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: A typical experimental workflow for the preclinical evaluation of AZD4547.



### **Clinical Studies**

AZD4547 has been evaluated in several clinical trials across various cancer types with FGFR aberrations.

## **NCI-MATCH Trial (EAY131) Subprotocol W**

This Phase II trial investigated AZD4547 in patients with tumors harboring FGFR1-3 amplifications, mutations, or fusions.[4][11] The study showed modest activity, with confirmed partial responses observed primarily in patients with FGFR point mutations or fusions.[4][11] The overall response rate did not meet the primary endpoint, suggesting that the type of FGFR alteration may influence treatment response.[4]

## **Squamous Cell Lung Cancer (SqNSCLC)**

A Phase II study in previously treated patients with FGFR-altered SqNSCLC found that AZD4547 had an acceptable safety profile but minimal clinical activity in this patient population. [12] Another Phase Ib study in patients with FGFR1-amplified SqNSCLC also showed a low overall response rate.[13]

## Gastroesophageal Cancer

In a Phase II study of patients with FGFR2-amplified gastroesophageal cancer, AZD4547 demonstrated promising activity.[14]

#### **Ovarian Cancer**

Preclinical studies have shown that AZD4547 exerts antitumor effects in ovarian cancer cells by inhibiting proliferation, inducing apoptosis, and suppressing migration and invasion.[3][15][16]

## **Malignant Pleural Mesothelioma**

A Phase II trial of AZD4547 in patients with malignant pleural mesothelioma who had progressed after first-line chemotherapy did not demonstrate efficacy.[17]

### Conclusion

AZD4547 is a potent and selective inhibitor of FGFR1, 2, and 3 with demonstrated preclinical activity in various cancer models with deregulated FGFR signaling. While clinical activity has



been observed in certain tumor types with specific FGFR alterations, such as FGFR2-amplified gastroesophageal cancer and tumors with FGFR fusions, its efficacy in other settings has been limited. These findings highlight the importance of patient selection based on specific biomarker profiles to maximize the clinical benefit of AZD4547. Further research is warranted to identify predictive biomarkers and explore combination strategies to enhance its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD-4547 exerts potent cytostatic and cytotoxic activities against fibroblast growth factor receptor (FGFR)-expressing colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]



- 13. aacrjournals.org [aacrjournals.org]
- 14. ascopubs.org [ascopubs.org]
- 15. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A phase II trial of single oral FGF inhibitor, AZD4547, as second or third line therapy in malignant pleural mesothelioma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [[Compound Name] historical research and publications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120944#compound-name-historical-research-and-publications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com